molecular formula C12H19NO4 B13649905 5,5-Dimethyl-4-(4-methyloxan-2-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

5,5-Dimethyl-4-(4-methyloxan-2-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No.: B13649905
M. Wt: 241.28 g/mol
InChI Key: OHJKCKULBIFAPA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-(4-methyloxan-2-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a complex organic compound with a unique structure that includes an oxazole ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-(4-methyloxan-2-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-(4-methyloxan-2-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler compounds with modified ring structures.

Scientific Research Applications

5,5-Dimethyl-4-(4-methyloxan-2-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-(4-methyloxan-2-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and carboxylic acid group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: A compound with a similar ring structure but different functional groups.

    5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone: Another compound with similar biological activities but a different core structure.

Uniqueness

5,5-Dimethyl-4-(4-methyloxan-2-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of an oxazole ring and a carboxylic acid group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

5,5-dimethyl-4-(4-methyloxan-2-yl)-4H-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-7-4-5-16-8(6-7)9-10(11(14)15)13-17-12(9,2)3/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

OHJKCKULBIFAPA-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(C1)C2C(=NOC2(C)C)C(=O)O

Origin of Product

United States

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